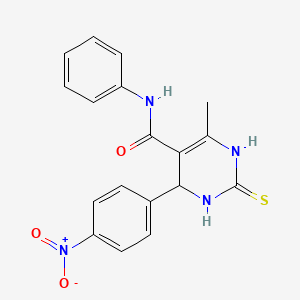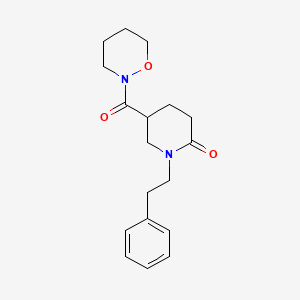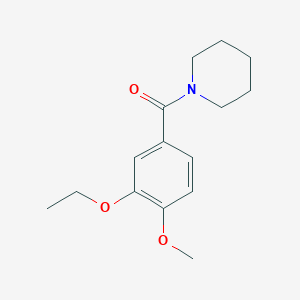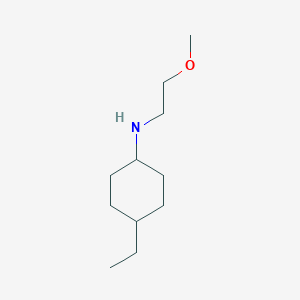![molecular formula C16H15N3O B5215067 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole, also known as Sudan I, is a synthetic azo dye that has gained attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its chemical and biological properties, as well as its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been studied in detail. It has been found to interact with DNA and other biomolecules through the formation of covalent bonds. This leads to the disruption of normal cellular processes, which can result in cell death. The compound has also been found to induce oxidative stress and activate apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage, which can lead to mutations and cell death. It has also been found to induce oxidative stress, which can result in cellular damage and inflammation. In addition, the compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of DNA damage. It is also a photosensitizer that can be used for the treatment of cancer. However, the compound has some limitations as well. It is toxic and can be harmful to living organisms. It is also unstable and can degrade over time, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole. One potential direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the compound's potential as a fluorescent probe for the detection of DNA damage and other biomolecules could be further explored. Finally, the compound's toxicity and potential environmental impact should be studied to determine its safety for use in various applications.
Conclusion:
In conclusion, 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole is a synthetic azo dye that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole involves the reaction between 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of sodium hydroxide. The product is then reduced with sodium dithionite to yield the desired compound. This method has been optimized and modified to increase the yield and purity of the final product.
Applications De Recherche Scientifique
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it useful in different fields of research. For example, it has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for the treatment of cancer and as a dye for the visualization of biological structures.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(1-methylindol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(12-7-3-5-9-15(12)19)18-17-13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDFFDZWNOQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
